molecular formula C30H29F3N2O8 B1192940 HMRef-ßGlcNAc

HMRef-ßGlcNAc

Cat. No. B1192940
M. Wt: 602.5632
InChI Key: FSIUJDQDHXFGHZ-XHVVPFFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HMRef-ßGlcNAc is a novel Hexosaminidase-Targeting Fluorescence Probe for Visualizing Human Colorectal Cancer..

Scientific Research Applications

Visualizing Human Colorectal Cancer

HMRef-ßGlcNAc has been developed as a fluorescence probe targeting hexosaminidase, an enzyme overexpressed in several carcinomas, including colorectal cancer. This probe enables the sensitive detection of intracellular hexosaminidase activity in human colorectal cancer cell lines. It also visualizes tiny metastatic nodules in a mouse model and shows high tumor sensitivity/specificity in human colorectal cancer specimens. This makes HMRef-ßGlcNAc a promising candidate for clinical applications during surgical or endoscopic procedures for colorectal cancer treatment (Matsuzaki et al., 2016).

Detecting Ovarian Cancer Metastases

Another significant application of HMRef-ßGlcNAc-related probes is in detecting ovarian cancer metastases. The probe HMRef-βGal, designed for β-galactosidase overexpressed in primary ovarian cancers, can visualize metastases as small as less than 1 mm in diameter in multiple mouse models. This probe's high brightness allows for real-time detection of metastases, indicating its potential for clinical use in diagnosing peritoneal metastases from ovarian cancers (Asanuma et al., 2015).

Breast Tumor Visualization

In breast cancer diagnostics, HMRef-ßGlcNAc-related probes have been used to develop the α-mannosidase-reactive fluorescent probe HMRef-αMan. This probe detected breast cancer with high sensitivity and specificity, and identified α-mannosidase 2C1 as the target enzyme, which is overexpressed in various breast tumors. This suggests that such probes could be effective tools for distinguishing malignant and benign breast tumors during surgery (Fujita et al., 2020).

properties

Product Name

HMRef-ßGlcNAc

Molecular Formula

C30H29F3N2O8

Molecular Weight

602.5632

IUPAC Name

N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-((3'-((2,2,2-trifluoroethyl)amino)-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide

InChI

InChI=1S/C30H29F3N2O8/c1-15(37)35-25-27(39)26(38)24(12-36)43-28(25)41-18-7-9-21-23(11-18)42-22-10-17(34-14-29(31,32)33)6-8-20(22)30(21)19-5-3-2-4-16(19)13-40-30/h2-11,24-28,34,36,38-39H,12-14H2,1H3,(H,35,37)/t24-,25-,26-,27-,28-,30?/m1/s1

InChI Key

FSIUJDQDHXFGHZ-XHVVPFFOSA-N

SMILES

CC(N[C@H]1[C@H](OC2=CC3=C(C4(C5=C(O3)C=C(NCC(F)(F)F)C=C5)OCC6=C4C=CC=C6)C=C2)O[C@H](CO)[C@@H](O)[C@@H]1O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HMRef-ßGlcNAc

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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